Cas no 944467-96-3 (Ethyl 3-(aminomethyl)-2-furoate)

Ethyl 3-(aminomethyl)-2-furoate is a versatile furan-based ester compound featuring an aminomethyl functional group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its reactive amine and ester moieties enable diverse derivatization, facilitating the construction of heterocyclic frameworks or bioactive molecules. The compound's stability under standard conditions and compatibility with common reagents enhance its utility in multistep syntheses. Its furan core contributes to potential applications in materials science and medicinal chemistry, where structural diversity is critical. The ethyl ester group offers favorable solubility in organic solvents, simplifying purification and handling. This compound is particularly useful for researchers developing novel pharmacophores or functionalized furan derivatives.
Ethyl 3-(aminomethyl)-2-furoate structure
944467-96-3 structure
Product Name:Ethyl 3-(aminomethyl)-2-furoate
CAS No:944467-96-3
MF:C8H12ClNO3
MW:205.638781547546
CID:6782095
PubChem ID:53444454
Update Time:2025-05-24

Ethyl 3-(aminomethyl)-2-furoate Chemical and Physical Properties

Names and Identifiers

    • AKOS024396430
    • MCULE-3831036100
    • Ethyl 3-(aminomethyl)-2-furoate
    • ethyl 3-aminomethylfuran-2-carboxylate hydrochloride
    • ethyl 3-(aminomethyl)furan-2-carboxylate;hydrochloride
    • ETHYL 3-(AMINOMETHYL)FURAN-2-CARBOXYLATE HYDROCHLORIDE
    • Ethyl 3-(aminomethyl)-2-furoate hydrochloride
    • 944467-96-3
    • Inchi: 1S/C8H11NO3.ClH/c1-2-11-8(10)7-6(5-9)3-4-12-7;/h3-4H,2,5,9H2,1H3;1H
    • InChI Key: NLSQQODMRQBDSD-UHFFFAOYSA-N
    • SMILES: Cl.O1C=CC(CN)=C1C(=O)OCC

Computed Properties

  • Exact Mass: 205.0505709g/mol
  • Monoisotopic Mass: 205.0505709g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 160
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.5Ų

Ethyl 3-(aminomethyl)-2-furoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1418654-500mg
Ethyl 3-(aminomethyl)furan-2-carboxylate
944467-96-3 98%
500mg
¥7457.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1418654-1g
Ethyl 3-(aminomethyl)furan-2-carboxylate
944467-96-3 98%
1g
¥8946.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1418654-2g
Ethyl 3-(aminomethyl)furan-2-carboxylate
944467-96-3 98%
2g
¥15046.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1418654-5g
Ethyl 3-(aminomethyl)furan-2-carboxylate
944467-96-3 98%
5g
¥26087.00 2024-04-24

Ethyl 3-(aminomethyl)-2-furoate Related Literature

Additional information on Ethyl 3-(aminomethyl)-2-furoate

Introduction to Ethyl 3-(aminomethyl)-2-furoate (CAS No. 944467-96-3)

Ethyl 3-(aminomethyl)-2-furoate (CAS No. 944467-96-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for a wide range of applications, particularly in the development of novel therapeutic agents.

The chemical structure of Ethyl 3-(aminomethyl)-2-furoate consists of a furan ring substituted with an aminomethyl group and an ethyl ester moiety. The furan ring, a five-membered aromatic heterocycle, is known for its stability and reactivity, making it a valuable scaffold in organic synthesis. The aminomethyl group imparts additional functionality, enhancing the compound's potential for forming hydrogen bonds and participating in various chemical reactions. The ethyl ester moiety, on the other hand, contributes to the compound's solubility and metabolic properties.

Recent studies have highlighted the pharmacological potential of Ethyl 3-(aminomethyl)-2-furoate. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits significant anti-inflammatory properties. In vitro assays have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammatory responses. These findings suggest that Ethyl 3-(aminomethyl)-2-furoate could be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, Ethyl 3-(aminomethyl)-2-furoate has also been investigated for its potential as an antiviral agent. A study published in the Antiviral Research journal reported that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and respiratory syncytial virus (RSV). The mechanism of action is thought to involve the inhibition of viral replication through interference with key viral enzymes or host cell factors. These findings open up new avenues for the development of antiviral therapies targeting these pathogens.

In addition to its therapeutic applications, Ethyl 3-(aminomethyl)-2-furoate has been explored as a synthetic intermediate in the preparation of more complex molecules. Its unique structure makes it an attractive starting material for various chemical transformations, including nucleophilic substitution reactions and coupling reactions. This versatility has led to its use in the synthesis of novel compounds with diverse biological activities, further expanding its utility in medicinal chemistry.

The safety profile of Ethyl 3-(aminomethyl)-2-furoate has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, making it suitable for further development as a drug candidate. However, ongoing research is necessary to fully understand its pharmacokinetic properties and potential side effects.

In conclusion, Ethyl 3-(aminomethyl)-2-furoate (CAS No. 944467-96-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for the development of novel therapeutic agents targeting inflammatory diseases and viral infections. As research in this area continues to advance, it is likely that new insights into the mechanisms of action and therapeutic potential of this compound will emerge, further solidifying its importance in the field.

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk